
3-(o-Formylphenoxy)-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(o-Formylphenoxy)-1,2-propanediol is an organic compound characterized by the presence of a formyl group (-CHO) attached to an ortho position on a phenoxy ring, which is further connected to a 1,2-propanediol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Formylphenoxy)-1,2-propanediol typically involves the formylation of phenolic compounds. One common method is the Reimer-Tiemann reaction, which uses chloroform and a strong base to introduce the formyl group into the ortho position of the phenol ring. Another method involves the Vilsmeier-Haack reaction, which employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to achieve formylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(o-Formylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(o-Carboxyphenoxy)-1,2-propanediol.
Reduction: 3-(o-Hydroxyphenoxy)-1,2-propanediol.
Substitution: Various ethers or esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(o-Formylphenoxy)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(o-Formylphenoxy)-1,2-propanediol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the phenolic hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in both synthetic and mechanistic studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Formylphenoxyacetic acid: Similar structure with a formyl group attached to a phenoxy ring, but with an acetic acid moiety instead of a propanediol.
3-(o-Hydroxyphenoxy)-1,2-propanediol: Similar structure but with a hydroxyl group instead of a formyl group.
Phenyl boronic acid derivatives: Compounds with phenoxy rings and various functional groups, used in similar applications.
Uniqueness
3-(o-Formylphenoxy)-1,2-propanediol is unique due to its combination of a formyl group and a 1,2-propanediol moiety, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis and research.
Propiedades
Fórmula molecular |
C10H12O4 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2-(2,3-dihydroxypropoxy)benzaldehyde |
InChI |
InChI=1S/C10H12O4/c11-5-8-3-1-2-4-10(8)14-7-9(13)6-12/h1-5,9,12-13H,6-7H2 |
Clave InChI |
KBGDSIVKVKJSJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


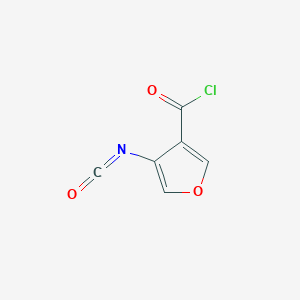

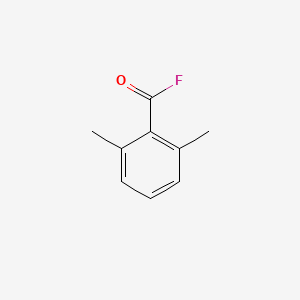
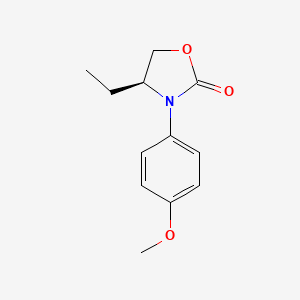
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)
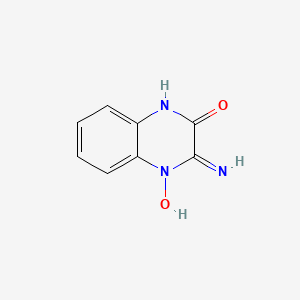
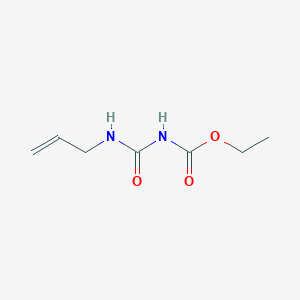
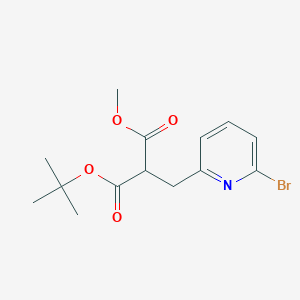

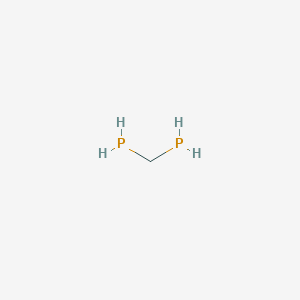
![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
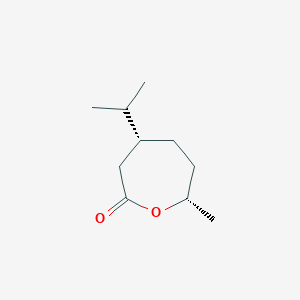
![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate](/img/structure/B13810796.png)
